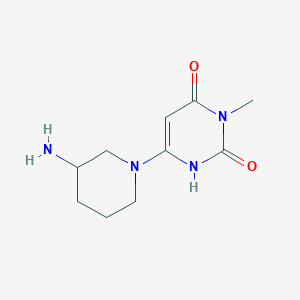

6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione

Description

Properties

IUPAC Name |

6-(3-aminopiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-13-9(15)5-8(12-10(13)16)14-4-2-3-7(11)6-14/h5,7H,2-4,6,11H2,1H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXAQEOHHNTCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopiperidine with a suitable pyrimidine precursor, such as 3-methyl-2,4(1H,3H)-pyrimidinedione, under acidic or basic conditions to facilitate the formation of the desired product . The reaction may require heating and the use of solvents like ethanol or methanol to enhance solubility and reaction rates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aminopiperidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione typically involves:

- Cyclization : Reaction of 3-aminopiperidine with a pyrimidine precursor under acidic or basic conditions.

- Optimization : Use of catalysts and advanced purification techniques such as recrystallization and chromatography to enhance yield and purity.

Industrial Production

For industrial applications, methods are scaled up using continuous flow reactors to ensure consistent production while optimizing for yield and purity.

Scientific Research Applications

This compound has several notable applications:

-

Medicinal Chemistry :

- Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

- Investigated for its role in inhibiting specific enzymes or receptors involved in disease processes.

-

Biological Activities :

- Antimicrobial Properties : Studies indicate potential efficacy against various pathogens.

- Antiviral Activity : Research suggests possible mechanisms for inhibiting viral replication.

- Anticancer Potential : The compound may interfere with cellular processes related to cancer cell proliferation.

-

Material Science :

- Used as a building block for synthesizing more complex heterocyclic compounds.

- Explored in the development of new materials and agrochemicals.

Case Studies

- Anticancer Research : In studies evaluating the compound's effects on cancer cell lines, it demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the disruption of cell cycle progression.

- Antiviral Activity : A series of experiments showed that the compound could reduce viral load in infected cells by targeting viral replication mechanisms.

Mechanism of Action

The mechanism of action of 6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

6-[(4-Chlorophenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione ()

- Structure: Features a 4-chlorophenylamino group at position 5.

- Properties: The electron-withdrawing chlorine atom reduces basicity compared to the aminopiperidino group. This substitution likely decreases solubility in polar solvents and may alter binding affinity in enzyme inhibition contexts .

- Activity : While specific data are unavailable, analogous compounds with aryl substituents often exhibit reduced bioavailability due to hydrophobicity .

6-(3-Aminopyrrolidin-1-yl)-3-methyl-2,4(1H,3H)-pyrimidinedione ()

- Structure: Replaces the piperidino ring with a five-membered pyrrolidino group.

- Impact : The smaller pyrrolidine ring increases steric constraints and reduces conformational flexibility compared to piperidine. This may affect interactions with enzymes like lumazine synthase or acetyltransferases .

5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione ()

- Structure: Contains a ribitylamino side chain critical for riboflavin biosynthesis.

- Function: Acts as a substrate for lumazine synthase in vitamin B₂ pathways. The hydrophilic ribityl group contrasts sharply with the lipophilic aminopiperidino substituent, highlighting how side-chain modifications redirect biological roles .

Substituent Variations at Position 3

6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione ()

- Structure: Lacks the 3-aminopiperidino group but retains the 3-methyl substitution.

- Activity : Exhibits antidiabetic effects in Lycii fructus extracts, suggesting the 3-methyl group alone may contribute to metabolic modulation .

1,3-Dimethylpyrimidine-2,4(1H,3H)-dione ()

- Structure : Methyl groups at positions 1 and 3.

Core Modifications: Thioxo and Trione Derivatives

2-Thioxodihydro-4,6(1H,5H)-pyrimidinedione ()

- Structure : Replaces the 2-oxo group with a thioxo moiety.

- Activity: Demonstrated inhibitory effects against aminoglycoside acetyltransferases. The thioxo group enhances electrophilicity, enabling covalent interactions with enzyme active sites .

Pyrimidine-2,4,6(1H,3H,5H)-trione ()

Structural and Functional Implications

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | ~265.3 | 0.5–1.5 | 2 (NH, OH) | 5 |

| 6-[(4-Chlorophenyl)amino]-3-methyl | 269.69 | 2.8 | 2 | 4 |

| 6-Amino-3-methyl | 155.13 | −0.7 | 3 | 4 |

| 2-Thioxodihydro-4,6(1H,5H)-pyrimidine | 160.18 | 0.2 | 2 | 3 |

<sup>*</sup>Estimated using fragment-based methods.

Biological Activity

6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 196.20 g/mol

- CAS Number : Not widely reported; however, related compounds include 6-amino-3-methylpyrimidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in diabetes management. Inhibition of DPP-IV enhances the levels of incretin hormones, which play a crucial role in insulin secretion and glucose homeostasis .

- Antitumor Activity : Research indicates that pyrimidine derivatives exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival .

- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may exert neuroprotective effects by modulating nitric oxide synthase activity, which is critical in neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activities and IC values for related compounds:

Case Study 1: DPP-IV Inhibition and Diabetes Management

A study conducted by researchers at the University of Michigan demonstrated that analogs of pyrimidine derivatives showed significant DPP-IV inhibition leading to improved glycemic control in diabetic models. The study highlighted the potential of these compounds as therapeutic agents for Type 2 diabetes .

Case Study 2: Antitumor Effects

In a clinical trial involving cancer patients, a derivative of this compound was tested for its ability to induce apoptosis in prostate cancer cells. Results indicated a dose-dependent increase in apoptosis markers with an IC value suggesting effective cytotoxicity at clinically relevant concentrations .

Q & A

Basic: What synthetic methodologies are reported for 6-substituted pyrimidinediones, and how can they be adapted for 6-(3-aminopiperidino)-3-methyl derivatives?

Methodological Answer:

Two primary strategies are documented for synthesizing 6-amino-substituted pyrimidinediones:

- Reductive Amination: describes a reductive amination approach using sodium cyanoborohydride (NaBH3CN) at pH 6.0 to introduce alkyl/aryl amino groups at the 6-position. This method could be adapted for 3-aminopiperidine by reacting 6-formylpyrimidinedione intermediates with 3-aminopiperidine under controlled pH and inert atmospheres .

- Catalytic Hydrogenation: highlights catalytic hydrogenation (e.g., H₂/Pd-C) for reducing nitroso or nitro groups to amines. For example, 5-nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione was hydrogenated to yield 5-amino derivatives, suggesting a pathway for introducing the 3-aminopiperidino group via nitro intermediates .

- Microwave-Assisted Synthesis: reports solvent-free microwave synthesis of pyrimidinediones, reducing reaction times from hours to minutes. Adapting this for 6-substituted derivatives requires optimizing microwave power and precursor compatibility .

Basic: How can spectroscopic techniques validate the structure and purity of 6-(3-aminopiperidino)-3-methyl-2,4(1H,3H)-pyrimidinedione?

Methodological Answer:

Key spectroscopic methods include:

- NMR Spectroscopy: details ¹H/¹³C NMR for confirming substituent positions. For instance, the 3-methyl group would appear as a singlet (~δ 1.8–2.2 ppm), while the 3-aminopiperidino protons would show splitting patterns consistent with piperidine ring protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm molecular weight (e.g., reports exact mass calculations for 5-propyluracil derivatives). For the target compound, HRMS would verify the molecular formula C₁₀H₁₇N₅O₂ .

- IR Spectroscopy: uses IR to detect carbonyl stretches (~1700–1650 cm⁻¹) and NH/OH bonds (~3300 cm⁻¹), critical for verifying lactam and amine functionalities .

Advanced: What structural modifications at the 6-position enhance pyrimidinedione bioactivity, and how can SAR guide optimization?

Methodological Answer:

and provide SAR insights for 6-substituted pyrimidinediones:

- Lipophilicity and Aromaticity: In -hexylamino and 6-(p-bromophenylethyl)amino derivatives showed potent GPR84 agonist activity (EC₅₀ ~2.5–5 nM). This suggests that lipophilic tails with aromatic groups enhance receptor binding .

- Steric Effects: demonstrates that bulky N-substituents (e.g., 3-(4-nitrophenyl)propyl) in 6-aminoethylamino derivatives improve class III antiarrhythmic activity. Computational modeling can predict steric compatibility with target enzymes .

- Methodological Tip: Use reductive amination ( ) to systematically vary 6-position substituents and assay activity in target systems (e.g., enzyme inhibition or receptor binding assays).

Advanced: How can enzymatic interactions of pyrimidinedione derivatives inform mechanistic studies?

Methodological Answer:

and implicate pyrimidinediones in riboflavin biosynthesis. Key approaches include:

- Enzyme Assays: 6,7-Dimethyl-8-ribityllumazine synthase ( ) catalyzes the conversion of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione to lumazine derivatives. Fluorescence-based assays or isotopic labeling (e.g., ¹³C-glucose in ) can track substrate turnover .

- Inhibitor Screening: Competitive inhibition assays (e.g., ITC or SPR) using purified enzymes (e.g., dihydrofolate reductase in ) can identify binding affinity changes induced by 6-substituents .

Advanced: How to resolve contradictions in reported biological activities of 6-substituted pyrimidinediones?

Methodological Answer:

Discrepancies in activity data (e.g., EC₅₀ variability in ) may arise from:

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. CHO in ) or buffer compositions (e.g., divalent cation concentrations) can alter receptor activation. Standardize assays using reference agonists/antagonists .

- Stereochemical Purity: emphasizes stereocenter validation (e.g., chiral HPLC for 3-aminopiperidino derivatives). Impurities in enantiomeric excess (ee) can skew dose-response curves .

- Data Normalization: Normalize activity to internal controls (e.g., housekeeping genes in qPCR) or use orthogonal assays (e.g., calcium flux and cAMP measurement for GPCRs) .

Advanced: What computational tools predict the physicochemical properties and ADMET profile of 6-(3-aminopiperidino)-3-methyl-pyrimidinedione?

Methodological Answer:

- ACD/Labs Percepta: cites ACD/Labs for predicting logP, pKa, and solubility. For the target compound, input SMILES (e.g., CC@HC2=CC(=O)N(C(=O)N2)C) to generate ADMET profiles .

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers (e.g., GROMACS) to assess membrane permeability, critical for CNS-targeting agents.

- Docking Studies: Use AutoDock Vina to model binding to targets like GPR84 ( ) or ion channels (), guided by crystallographic data from analogous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.